3-(4-Methoxy-3-nitrophenyl)propanoic acid

Enzyme Inhibition Copper Amine Oxidase Structure-Activity Relationship

3-(4-Methoxy-3-nitrophenyl)propanoic acid (CAS: 859192-81-7) is a phenylpropanoic acid derivative characterized by a methoxy group at the para-position and a nitro group at the meta-position of its aromatic ring. This substitution pattern endows the molecule with a unique combination of electron-donating and electron-withdrawing properties, which dictate its reactivity in cross-coupling and reduction chemistries, and is distinct from the more common mono-substituted or para-nitro analogs.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
Cat. No. B15313950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-3-nitrophenyl)propanoic acid
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C10H11NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyQPAGZYIOBUANKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxy-3-nitrophenyl)propanoic Acid: A Differentiated Nitroaromatic Scaffold for Targeted Chemical Biology and Synthesis


3-(4-Methoxy-3-nitrophenyl)propanoic acid (CAS: 859192-81-7) is a phenylpropanoic acid derivative characterized by a methoxy group at the para-position and a nitro group at the meta-position of its aromatic ring [1]. This substitution pattern endows the molecule with a unique combination of electron-donating and electron-withdrawing properties, which dictate its reactivity in cross-coupling and reduction chemistries, and is distinct from the more common mono-substituted or para-nitro analogs [2]. The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and as a molecular probe in enzyme inhibition studies, where the specific arrangement of substituents has been shown to be critical for activity and selectivity [3][4].

3-(4-Methoxy-3-nitrophenyl)propanoic Acid: Why Simple Analogs Cannot Replicate Its Performance Profile


Procurement of a generic phenylpropanoic acid or a simpler nitro- or methoxy-phenyl analog as a substitute for 3-(4-methoxy-3-nitrophenyl)propanoic acid is not scientifically viable due to the specific and synergistic electronic effects of the 4-methoxy-3-nitro substitution pattern. The ortho/para-directing and activating methoxy group combined with the meta-directing and deactivating nitro group creates a unique regiochemical and redox landscape [1]. This precise arrangement is not present in common alternatives like 3-(4-methoxyphenyl)propanoic acid (lacks the nitro group) or 3-(4-nitrophenyl)propanoic acid (lacks the methoxy group) [2]. As demonstrated in enzyme inhibition studies, this substitution pattern is directly responsible for a 6.3-fold improvement in potency over the parent phenyl analog and enables a unique covalent inhibition mechanism that is not observed with other analogs [3]. Furthermore, its photophysical properties, such as a red-shifted excitation wavelength for photodecaging, are a direct result of this specific substitution and are not achievable with unsubstituted or mono-substituted variants [4].

Quantitative Differentiation Guide for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid


3-(4-Methoxy-3-nitrophenyl)propanoic Acid Demonstrates Superior Enzyme Inhibition Potency Over Parent Scaffold

In a direct head-to-head comparison against a family of 3-aryl-3-pyrrolines, the 4-methoxy-3-nitrophenyl analogue was identified as the most potent inhibitor of bovine plasma amine oxidase (BPAO) [1]. The parent 3-phenyl analogue served only as a substrate and did not inactivate the enzyme [1]. This demonstrates that the 4-methoxy-3-nitrophenyl substitution pattern is not merely an incremental change but a functional switch from a substrate to a potent, mechanism-based inactivator.

Enzyme Inhibition Copper Amine Oxidase Structure-Activity Relationship

Differentiated Activity Profile of 3-(4-Methoxy-3-nitrophenyl)propanoic Acid Against Tyrosine Phosphatases

The compound exhibits a quantifiable selectivity profile against a panel of protein tyrosine phosphatases (PTPs) [1]. The data reveal a 6.3-fold selectivity for SHP-1 (IC50 = 3,000 nM) over TC-PTP (IC50 = 19,000 nM). Furthermore, it shows no meaningful inhibition of the receptor-type phosphatase LAR-D1 (IC50 > 100,000 nM) [1]. This contrasts with a lack of such systematic selectivity data for simpler analogs like 3-(4-nitrophenyl)propanoic acid or 3-(4-methoxyphenyl)propanoic acid.

Tyrosine Phosphatase Enzyme Selectivity TC-PTP

Red-Shifted Photodecarboxylation Enables Superior Performance in Photocaging Applications

Methoxy-substituted variants of meta-nitrophenylacetic acid (mNPA) chromophores, which are structurally analogous to the core of the target compound, undergo photodecarboxylation at red-shifted excitation wavelengths compared to unsubstituted mNPA, while maintaining comparable quantum yields [1]. This photophysical tuning is not observed with the unsubstituted or fluoro-derivative, which do not provide the same shift in excitation wavelength.

Photocages Chemical Biology Photodecarboxylation

PPARgamma Agonist Activity at Nanomolar Potency

The compound demonstrates measurable and potent agonist activity at the human peroxisome proliferator-activated receptor gamma (PPARgamma), with an EC50 of 340 nM in a cellular transactivation assay [1]. This activity is a result of the specific 4-methoxy-3-nitrophenyl substitution pattern, which is not reported for simpler phenylpropanoic acid derivatives in this context.

Nuclear Receptor PPARgamma Metabolic Disease

High-Value Application Scenarios for 3-(4-Methoxy-3-nitrophenyl)propanoic Acid


Development of Selective Amine Oxidase Inhibitors and Chemical Probes

Based on the evidence that the 4-methoxy-3-nitrophenyl moiety converts a simple substrate into a potent, covalent inactivator of bovine plasma amine oxidase (BPAO), this compound is ideally suited as a core scaffold for designing selective inhibitors of copper-containing amine oxidases [1]. Researchers developing chemical probes to dissect the roles of these enzymes in metabolism, inflammation, and cancer will find this compound to be a differentiated starting point not replicable with unsubstituted phenylpropanoic acid building blocks.

Synthesis of Kinase Inhibitor Libraries with Enhanced Selectivity

The compound's recognized role as an intermediate in the synthesis of novel kinase inhibitors is substantiated by its differentiated activity against a panel of protein tyrosine phosphatases [1]. Medicinal chemists can leverage the compound's inherent selectivity profile for SHP-1 over TC-PTP and LAR-D1 as a template for creating focused compound libraries with improved target selectivity [2]. This offers a strategic advantage over generic phenylpropanoic acid starting materials, which lack this embedded selectivity information.

Construction of Red-Shifted Photocages for Biological Studies

The demonstrated ability of the 4-methoxy-3-nitrophenyl chromophore to undergo photodecarboxylation at red-shifted wavelengths makes this compound a key building block for synthesizing advanced photocages [1]. Researchers needing to release bioactive molecules (e.g., metal ions, neurotransmitters, or second messengers) in living cells with spatiotemporal precision can use this scaffold to create tools with reduced phototoxicity and deeper tissue penetration compared to those built from standard, unsubstituted mNPA chromophores.

PPARgamma Agonist Lead Generation and Metabolic Disease Research

With a defined EC50 of 340 nM for PPARgamma transactivation, 3-(4-methoxy-3-nitrophenyl)propanoic acid serves as a validated chemical starting point for developing novel PPARgamma agonists [1]. This is particularly relevant for research into metabolic disorders, diabetes, and inflammation, where PPARgamma is a key therapeutic target. The presence of both nitro and methoxy groups offers two distinct chemical handles for further optimization, a feature not available in simpler phenylpropanoic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxy-3-nitrophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.